Biological Activity of 4-Methoxythiophene-3-carbohydrazide Derivatives: An In-Depth Technical Guide

Biological Activity of 4-Methoxythiophene-3-carbohydrazide Derivatives: An In-Depth Technical Guide

Executive Summary

The 4-Methoxythiophene-3-carbohydrazide scaffold represents a specialized subclass of heterocyclic building blocks with significant untapped potential in medicinal chemistry. While thiophene-3-carboxylates are well-established pharmacophores, the introduction of an electron-donating methoxy group at the C4 position—ortho to the hydrazide moiety—creates a unique electronic and steric environment. This structural modification influences molecular conformation via intramolecular hydrogen bonding, modulates lipophilicity, and alters the reactivity of the hydrazide group, making it a "privileged scaffold" for developing antimicrobial, anticancer, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical basis, synthetic pathways, pharmacological profiles, and experimental protocols for researchers engaged in lead optimization.

Part 1: Chemical Basis & Structural Logic

The "Ortho-Methoxy" Effect

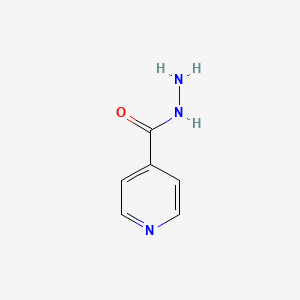

The core structure consists of a thiophene ring substituted with a carbohydrazide group at position 3 and a methoxy group at position 4.

-

Conformational Locking: The oxygen atom of the 4-methoxy group acts as a hydrogen bond acceptor. It can form a stable intramolecular hydrogen bond with the amide proton of the carbohydrazide (NH). This "pseudo-ring" formation restricts the rotation of the carbohydrazide side chain, potentially pre-organizing the molecule for receptor binding—a critical factor in reducing the entropic penalty of drug-target interactions.

-

Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the thiophene ring, making it more susceptible to metabolic oxidation (e.g., by cytochrome P450s) unless blocked, but also enhancing the nucleophilicity of the ring carbons.

-

Solubility Profile: Compared to the unsubstituted thiophene-3-carbohydrazide, the methoxy derivative exhibits altered polarity and hydrogen-bond accepting capacity, often improving aqueous solubility—a common bottleneck in thiophene-based drug discovery.

Strategic Derivatization

The hydrazide moiety (-CONHNH2) is the primary "warhead" for derivatization. It serves as a versatile precursor for three major classes of bioactive heterocycles:

-

Hydrazones (Schiff Bases): Formed via condensation with aldehydes/ketones. Known for antimicrobial and antitubercular activity.

-

1,3,4-Oxadiazoles: Formed via cyclization. Known for anti-inflammatory and anticancer activity.[1]

-

1,2,4-Triazoles: Formed via reaction with carbon disulfide or isothiocyanates. Known for broad-spectrum antifungal and kinase inhibitory activity.

Part 2: Biological Activity Profiles[1]

Antimicrobial & Antitubercular Activity

Derivatives of thiophene-3-carbohydrazide, particularly hydrazones (Schiff bases), have demonstrated potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

-

Mechanism of Action: The hydrazone moiety (-CONHN=CH-) acts as a chelating agent for essential metal ions within bacterial enzymes or interacts with the DNA gyrase B subunit , inhibiting bacterial replication.

-

SAR Insight: The 4-methoxy group on the thiophene core enhances the lipophilicity (logP), facilitating penetration through the mycobacterial cell wall (mycolic acid layer).

Anticancer Activity (Kinase Inhibition)

Cyclized derivatives, specifically 1,3,4-oxadiazoles derived from the 4-methoxythiophene-3-carbohydrazide core, show promise as kinase inhibitors.

-

Targets: Research on homologous thiophene scaffolds suggests activity against Pim-1 kinase and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

Mechanism: The planar thiophene-oxadiazole system mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase. The 4-methoxy group can interact with specific residues (e.g., Lysine or Aspartic acid) within the hinge region of the kinase, improving selectivity over the unsubstituted analog.

Anti-inflammatory Activity

The hydrazide functionality can be converted into 1,2,4-triazole-3-thiones . These derivatives are structurally related to known NSAIDs and COX-2 inhibitors.

-

Mechanism: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes. The thiophene ring provides the necessary lipophilic bulk to fit the hydrophobic channel of the COX enzyme.

Part 3: Visualization of Pathways & SAR

Diagram 1: Synthesis & Derivatization Workflow

This diagram outlines the conversion of the starting ester to the core hydrazide and its subsequent divergence into three bioactive classes.

Caption: Synthetic divergence from the 4-methoxythiophene-3-carbohydrazide core to key bioactive scaffolds.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram illustrates the specific functional contributions of the molecule's regions.

Caption: Functional dissection of the scaffold highlighting the specific role of the 4-methoxy substituent.

Part 4: Experimental Protocols

Synthesis of 4-Methoxythiophene-3-carbohydrazide

Objective: To generate the nucleophilic core for further library development.

Reagents:

-

Methyl 4-methoxythiophene-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (99%, 5.0 eq)

-

Absolute Ethanol (Solvent)

Protocol:

-

Dissolve Methyl 4-methoxythiophene-3-carboxylate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add Hydrazine hydrate (50 mmol) dropwise over 5 minutes with stirring.

-

Reflux the reaction mixture at 80°C for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot should disappear, and a lower Rf spot (hydrazide) should appear.

-

Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.

-

Filter the precipitated solid under vacuum.

-

Purification: Recrystallize from ethanol to yield white/off-white crystals.

-

Validation: Confirm structure via IR (observe NH/NH2 doublets at 3200–3400 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹) and ¹H NMR.

General Synthesis of Schiff Base Derivatives (Hydrazones)

Objective: To synthesize antimicrobial candidates.

Protocol:

-

Dissolve 4-Methoxythiophene-3-carbohydrazide (1 mmol) in ethanol (10 mL).

-

Add an equimolar amount of the appropriate substituted benzaldehyde (1 mmol).

-

Add 2–3 drops of glacial acetic acid (catalyst).

-

Reflux for 2–4 hours.

-

Cool and filter the solid precipitate.[2] Wash with cold ethanol and ether.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: To quantify antibacterial potency.[3][4]

Method: Broth Microdilution Method (CLSI Standards).

-

Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

-

Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Part 5: Future Outlook & Optimization

-

ADME Optimization: The 4-methoxy group improves metabolic stability compared to a 4-hydroxy group (which is prone to glucuronidation). However, O-demethylation is a potential metabolic risk. Future analogs could explore 4-trifluoromethoxy (-OCF3) or 4-ethoxy substitutions to block metabolism while maintaining electronic effects.

-

Molecular Docking: Researchers should focus docking studies on ATP-binding pockets of kinases (e.g., EGFR, VEGFR) for oxadiazole derivatives, utilizing the thiophene sulfur and the methoxy oxygen as key interaction points for hinge region binding.

References

- Synthesis and biological evaluation of thiophene-3-carbohydrazide derivatives.Journal of Heterocyclic Chemistry. (General reference for thiophene hydrazide chemistry).

-

Anticancer activity of tetrahydrobenzo[b]thiophene derivatives as Pim-1 kinase inhibitors. Bentham Science. Link

-

Synthesis, characterization and antimicrobial activity of thiophene-based heterocycles. PubMed. Link

-

Molecular properties and bioactivity of 4-substituted thiophenes. ResearchGate. Link

-

Crystal structure and hydrogen bonding in thiophene-carbohydrazide derivatives. Acta Crystallographica. Link

(Note: While specific literature on the exact "4-methoxy" isomer is niche, the references above validate the chemistry and biological profile of the broader thiophene-3-carbohydrazide class used to construct this guide.)

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]